6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1-methylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWBWEMNGXUZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)I)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 6 Iodo 1 Methyl 1h Benzo D 1 2 3 Triazole and Its Analogs
Strategies for the Synthesis of the 6-Iodo-1-methyl-1H-benzo[d]nih.govscilit.comresearchgate.nettriazole Scaffold
The construction of the 6-iodo-1-methyl-1H-benzo[d] nih.govscilit.comresearchgate.nettriazole framework hinges on two primary challenges: the precise placement of the iodine atom at the C6 position and the selective methylation of the N1 position of the triazole ring. Synthetic strategies can be broadly categorized by the sequence in which these key structural features are introduced.
Precursor Selection and Design for Regioselective Iodination and Triazole Formation
A logical and common approach to synthesizing substituted benzotriazoles involves the cyclization of a pre-functionalized precursor, which ensures unambiguous placement of the desired substituents. For the target molecule, a key precursor is 4-iodo-1,2-phenylenediamine. nih.gov This compound provides the necessary carbon skeleton and the correctly positioned iodine atom prior to the formation of the triazole ring.
The synthesis typically proceeds via the following steps:
Diazotization of the Precursor : 4-iodo-1,2-phenylenediamine is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., acetic acid). This reaction converts one of the amino groups into a diazonium salt, which then undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group to form the triazole ring. gsconlinepress.com This classical method yields 6-iodobenzotriazole.
Regioselective N-Methylation : The subsequent methylation of 6-iodobenzotriazole with a methylating agent (e.g., methyl iodide or dimethyl sulfate) presents a challenge of regioselectivity. Alkylation of benzotriazoles can occur at either the N1 or N2 position, leading to a mixture of isomers. quizgecko.com The ratio of these isomers is influenced by factors such as the nature of the substituent on the benzene (B151609) ring, the choice of base, solvent, and the alkylating agent. For analogous heterocyclic systems like indazoles, it has been demonstrated that specific conditions, such as the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), can confer excellent N1-regioselectivity. researchgate.netias.ac.in By carefully optimizing these conditions, the synthesis can be directed to favor the formation of the desired 6-iodo-1-methyl-1H-benzo[d] nih.govscilit.comresearchgate.nettriazole.
An alternative, though potentially less regioselective, strategy would be the direct electrophilic iodination of 1-methyl-1H-benzotriazole. The success of this route would depend on the directing effects of the fused ring system and the N1-methyl group to favor substitution at the C6 position over other available positions (C4, C5, and C7).
Table 1: Comparison of Synthetic Strategies for the Benzotriazole (B28993) Scaffold
| Strategy | Key Precursor | Key Reaction Steps | Advantages | Challenges |
|---|---|---|---|---|
| Precursor-first Cyclization | 4-iodo-1,2-phenylenediamine | 1. Diazotization/Cyclization 2. N-Methylation | Unambiguous placement of iodine atom. | Regiocontrol during N-methylation step. |
| Post-Cyclization Iodination | 1-methyl-1H-benzotriazole | 1. N-Methylation 2. Electrophilic Iodination | Fewer steps if starting from commercial material. | Poor regioselectivity during iodination. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org However, its application to form the core benzotriazole ring is not direct and requires unconventional substrates. One such approach involves the [3+2] cycloaddition of an azide (B81097) to a benzyne (B1209423) intermediate. nih.govorganic-chemistry.orgacs.org Benzyne, a highly reactive species, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. This method allows for the rapid construction of substituted benzotriazoles under mild, metal-free conditions, although copper catalysis can be employed in related intramolecular cyclizations. organic-chemistry.org
While CuAAC is not the standard method for benzotriazole ring formation, it is highly relevant for creating more complex structures derived from a benzotriazole scaffold. For instance, a pre-formed benzotriazole bearing either an azide or a terminal alkyne functionality can be readily coupled with a corresponding reaction partner using CuAAC. researchgate.netias.ac.in This is a powerful strategy for synthesizing benzotriazole-triazole conjugates. quizgecko.com
Modified CuAAC protocols have also been developed specifically for incorporating iodine into the triazole ring. These methods often involve a one-pot, three-component reaction between an alkyne, an azide, and an iodine source (e.g., molecular iodine or N-iodosuccinimide) in the presence of a copper catalyst to yield 5-iodo-1,2,3-triazoles. rsc.org
Multicomponent reactions (MCRs) that generate iodo-substituted triazoles in a single step are highly efficient. A notable example is the copper-catalyzed reaction between a terminal alkyne, an organic azide, and an iodine source in an aqueous medium. researchgate.netcornell.edu This approach tolerates a wide range of functional groups and is compatible with biologically relevant molecules. While this directly yields an iodo-substituted 1,2,3-triazole rather than a benzotriazole, the principle of combining cyclization and iodination in one pot is a key strategy. Analogous four-component reactions have been used to generate complex iodo-substituted indoles, highlighting the power of MCRs in building functionalized heterocycles. nih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) in Benzotriazole Synthesis
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful complement to CuAAC, as it regioselectively yields 1,5-disubstituted 1,2,3-triazoles, whereas CuAAC produces the 1,4-isomer. organic-chemistry.orgnih.gov The reaction is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl]-containing compounds, and proceeds via an oxidative coupling mechanism. acs.org
Like CuAAC, the direct application of RuAAC to form the benzotriazole core itself is not a standard transformation. The reaction is designed to couple a separate azide and alkyne. Its utility in the context of benzotriazoles would lie in the synthesis of complex derivatives. For example, a 1,5-linked benzotriazole-triazole conjugate could be synthesized from an alkyne-functionalized benzotriazole and an organic azide using a ruthenium catalyst. The RuAAC reaction is valued for its different regiochemical outcome and its ability to effectively catalyze reactions involving internal alkynes to produce fully substituted triazoles. researchgate.net
Table 2: Comparison of CuAAC and RuAAC Methodologies
| Methodology | Typical Catalyst | Product Regioisomer | Substrate Scope | Application to Benzotriazoles |
|---|---|---|---|---|
| CuAAC | Copper(I) salts | 1,4-disubstituted | Primarily terminal alkynes | Benzyne cycloaddition; Synthesis of 1,4-linked conjugates. |
| RuAAC | Ruthenium(II) complexes (e.g., [Cp*RuCl]) | 1,5-disubstituted | Terminal and internal alkynes | Synthesis of 1,5-linked conjugates. |
Metal-Free Synthetic Methodologies for Triazole Ring Formation
Metal-free approaches for benzotriazole synthesis are well-established and often rely on classical organic reactions or modern organocatalytic methods.
Diazotization of o-Phenylenediamines : As mentioned in section 2.1.1, the reaction of an o-phenylenediamine (B120857) with nitrous acid (generated in situ from NaNO₂) or other nitrosating agents like t-butyl nitrite is the most traditional and direct metal-free route to the benzotriazole core. gsconlinepress.com This method can be enhanced by using ultrasound irradiation to shorten reaction times and improve yields. researchgate.net
Benzyne Cycloaddition : The [3+2] cycloaddition of azides to benzynes, generated under metal-free conditions (e.g., from o-(trimethylsilyl)aryl triflates and a fluoride (B91410) source like CsF), provides an efficient and general route to a wide variety of substituted benzotriazoles. organic-chemistry.orgacs.org This reaction proceeds under mild conditions and tolerates a broad range of functional groups. nih.gov
Organocatalytic Approaches : Amine-catalyzed reactions have been developed for the copper-free synthesis of benzotriazoles. nih.gov These methods can involve a one-pot sequence of [3+2] cycloaddition followed by an oxidative aromatization step, using simple catalysts like pyrrolidine. scilit.com
Denitrogenative Reactions : In some specialized cases, benzotriazoles themselves can serve as precursors for other heterocycles through metal-free cycloaddition-aromatization reactions where the triazole ring undergoes cleavage of an N-N bond. organic-chemistry.org
These metal-free methods offer significant advantages, including avoiding potentially toxic and expensive metal catalysts and often simplifying product purification.
Green Chemistry Principles in Benzotriazole Synthesis
The synthesis of benzotriazole derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the application of eco-friendly catalysts.
Microwave-assisted organic synthesis has emerged as a significant green chemistry approach for preparing benzotriazole derivatives. ijpsonline.com This technique often leads to substantially shorter reaction times and higher yields compared to conventional heating methods. ijpsonline.com The efficiency of microwave irradiation lies in its ability to directly and rapidly heat the reaction mixture, often resulting in cleaner reactions with fewer byproducts. ijpsonline.com
Another cornerstone of green benzotriazole synthesis is the move towards solvent-free or "neat" reaction conditions. researchgate.net The elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution, is a primary goal. nih.gov For instance, the N-alkylation of benzotriazole has been successfully achieved under solvent-free conditions using a basic ionic liquid, [Bmim]OH, as a catalyst. researchgate.net This method is not only efficient but also allows for easy separation of the product and recycling of the catalyst. researchgate.net
The selection of catalysts and reagents is also critical. The use of polymer-supported benzotriazoles as catalysts for generating libraries of other organic compounds showcases how benzotriazole derivatives themselves can be part of greener synthetic methodologies. nih.gov
Mechanistic Investigations of 6-Iodo-1-methyl-1H-benzo[d]researchgate.netnih.govnih.govtriazole Formation
The formation of the benzotriazole ring system and the introduction of substituents like the iodo group involve complex reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired regioselectivity.
Elucidation of Cycloaddition Mechanisms
The core benzotriazole structure is often formed through a cycloaddition reaction. A common method involves the reaction of o-phenylenediamine with nitrous acid. pharmacyinfoline.com The process begins with the diazotization of one of the amino groups on o-phenylenediamine to form a diazonium salt. pharmacyinfoline.com This is followed by an intramolecular cyclization, where the remaining amino group attacks the diazonium group, leading to the formation of the triazole ring. pharmacyinfoline.comstackexchange.com
Another significant pathway is the [3+2] cycloaddition of azides to benzynes. organic-chemistry.org This method provides a versatile route to a variety of substituted benzotriazoles under mild conditions. organic-chemistry.org The benzyne intermediate, being highly reactive, readily undergoes cycloaddition with an azide to form the benzotriazole ring. tsijournals.com However, the instability of benzyne can be a limitation. tsijournals.com
Photochemical methods also offer a unique approach to benzotriazole synthesis. Irradiation of certain benzotriazole precursors can generate 1,3-diradicals. researchgate.netnih.gov These reactive intermediates can then undergo intermolecular cycloaddition with various dipolarophiles, such as maleimides or acetylenes, to yield more complex heterocyclic systems. researchgate.netnih.gov
Pathways for Iodo-Functionalization
Introducing an iodine atom onto the benzotriazole ring can be achieved through several methods. Direct iodination of the pre-formed benzotriazole ring is a common strategy. This typically involves the use of an iodinating agent in the presence of an acid or an oxidizing agent. The position of iodination is directed by the existing substituents on the benzene ring.
Alternatively, the iodo-substituent can be introduced at an earlier stage of the synthesis. For example, starting with an iodo-substituted o-phenylenediamine would lead to the corresponding iodo-benzotriazole upon diazotization and cyclization. This approach allows for precise control over the position of the iodine atom.
Influence of Catalytic Systems on Reaction Outcomes
Catalysts play a pivotal role in directing the course of benzotriazole synthesis, influencing reaction rates, yields, and regioselectivity. In the context of forming substituted benzotriazoles, various catalytic systems have been explored.
Palladium-catalyzed reactions have proven effective for the synthesis of N-arylbenzotriazoles. organic-chemistry.orgresearchgate.net For instance, the intramolecular C-H amination of aryl triazene (B1217601) compounds catalyzed by Pd(OAc)2 provides a route to 1-aryl-1H-benzotriazoles. organic-chemistry.org Another palladium-catalyzed method involves a 1,7-palladium migration-cyclization-dealkylation sequence, which yields benzotriazoles with high regioselectivity. organic-chemistry.org
Copper-catalyzed reactions are also prominent, particularly in cycloaddition reactions. Copper(I) iodide (CuI) is a common catalyst for the azide-alkyne cycloaddition, a "click chemistry" reaction that can be used to synthesize triazole-containing compounds. tsijournals.comgsconlinepress.com In some syntheses of N-aryl benzotriazoles, CuI is used in conjunction with a base like cesium carbonate (Cs2CO3) to facilitate the N-arylation of benzotriazene intermediates. tsijournals.com
Rhodium catalysts have been investigated for the coupling of benzotriazoles with allenes. Mechanistic studies have revealed the importance of factors like substrate inhibition and the role of proton shuttling in these reactions. nih.gov Understanding these catalytic cycles allows for the optimization of reaction conditions, such as reducing the reaction temperature and shortening reaction times. nih.gov
Synthetic Routes to Key Intermediates for 6-Iodo-1-methyl-1H-benzo[d]researchgate.netnih.govnih.govtriazole
The synthesis of 6-Iodo-1-methyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole relies on the availability of specific precursors. A plausible synthetic strategy would involve the preparation of a substituted o-phenylenediamine followed by cyclization and methylation.
A key intermediate would be 4-iodo-2-nitroaniline (B1312708). This can be synthesized from a commercially available starting material like 2-nitroaniline (B44862) through a regioselective iodination reaction. Subsequently, the nitro group of 4-iodo-2-nitroaniline needs to be reduced to an amino group to yield 4-iodo-1,2-phenylenediamine. This reduction can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
Once 4-iodo-1,2-phenylenediamine is obtained, the benzotriazole ring can be formed through diazotization with sodium nitrite in an acidic medium, such as acetic acid. pharmacyinfoline.comorgsyn.org This reaction would produce 6-iodo-1H-benzo[d] researchgate.netnih.govnih.govtriazole.
The final step is the methylation of the triazole ring to introduce the methyl group at the N-1 position. This N-alkylation can be performed using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The regioselectivity of the methylation (N-1 versus N-2) can be influenced by the reaction conditions and the nature of the substituent on the benzene ring.
Below is a table summarizing a potential synthetic route and the key intermediates involved:
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | 2-Nitroaniline | Iodinating agent (e.g., I₂, HIO₃) | 4-Iodo-2-nitroaniline |
| 2 | 4-Iodo-2-nitroaniline | Reducing agent (e.g., SnCl₂, H₂) | 4-Iodo-1,2-phenylenediamine |
| 3 | 4-Iodo-1,2-phenylenediamine | NaNO₂, CH₃COOH | 6-Iodo-1H-benzo[d] researchgate.netnih.govnih.govtriazole |
| 4 | 6-Iodo-1H-benzo[d] researchgate.netnih.govnih.govtriazole | Methylating agent (e.g., CH₃I), Base | 6-Iodo-1-methyl-1H-benzo[d] researchgate.netnih.govnih.govtriazole |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra would be fundamental to confirming the identity and purity of 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comrsc.orgnih.govtriazole.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group and the aromatic protons. The methyl group (N-CH₃) would likely appear as a singlet in the upfield region (typically δ 3.5-4.5 ppm). The benzotriazole (B28993) ring has three aromatic protons. Their chemical shifts would be influenced by the electron-withdrawing nature of the triazole ring and the electronic effects of the iodo substituent. The proton at position 7 (adjacent to the iodine) and the proton at position 5 would likely show doublet or doublet of doublets splitting patterns due to coupling with the proton at position 4. The proton at position 4 would also exhibit a distinct splitting pattern. The precise chemical shifts and coupling constants (J-values) are essential for unambiguous assignment.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The methyl carbon would appear at the high-field end of the spectrum. The six carbons of the benzene (B151609) ring and the two carbons of the triazole ring would resonate in the aromatic region (typically δ 110-150 ppm). The carbon atom bonded to the iodine (C6) would be significantly influenced by the heavy atom effect, which can affect its chemical shift and signal intensity.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling relationships between adjacent protons on the aromatic ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It would be used to assign the signals of the protonated aromatic carbons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): While more commonly used for stereochemical analysis in larger molecules, a ROESY or NOESY experiment could show through-space correlations, for instance, between the methyl protons and the aromatic proton at the 7-position, further confirming the 1-methyl substitution pattern.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the triazole ring. mdpi.com Given the natural abundance of ¹⁵N is low, techniques like HMBC (correlating protons to nitrogens) are often used. mdpi.com The chemical shifts of the three distinct nitrogen atoms (N1, N2, N3) would provide insight into their hybridization and bonding within the heterocyclic system, helping to distinguish between different isomers.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comrsc.orgnih.govtriazole would be expected to show characteristic absorption bands for:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
N=N and C=N stretching: Vibrations associated with the triazole ring would be found in the 1400-1650 cm⁻¹ region.
C=C stretching: Aromatic ring stretching vibrations would also appear in the 1450-1600 cm⁻¹ range.
C-I stretching: The carbon-iodine bond vibration occurs at low frequencies, typically in the 500-600 cm⁻¹ range in the far-infrared region.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. nih.gov For 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comrsc.orgnih.govtriazole (C₇H₆IN₃), HRMS would be used to measure the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. This experimentally determined mass would be compared to the calculated theoretical mass. A close match (typically within 5 ppm) would confirm the molecular formula and, by extension, support the proposed structure. The isotopic pattern of iodine would also be observable.
X-ray Crystallography for Solid-State Structural Confirmation
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable single crystal of 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comrsc.orgnih.govtriazole could be grown, this technique would determine:
The precise three-dimensional arrangement of atoms in the crystal lattice.
Exact bond lengths, bond angles, and torsion angles. nih.gov
The planarity of the benzotriazole ring system.
Intermolecular interactions in the solid state, such as π-π stacking or halogen bonding. nih.gov
This data would provide unambiguous confirmation of the compound's constitution and connectivity, solidifying the assignments made by other spectroscopic methods.
Reactivity, Derivatization, and Functionalization of 6 Iodo 1 Methyl 1h Benzo D 1 2 3 Triazole
Reactivity of the 6-Iodo Substituent
The carbon-iodine bond at the 6-position of the benzotriazole (B28993) ring is a prime site for modification, particularly through palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are fundamental tools for creating C-C bonds. The 6-iodo substituent of 1-methyl-1H-benzo[d] acs.orgnih.govresearchgate.nettriazole serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the iodo-benzotriazole with various aryl or vinyl boronic acids or their esters. It is a robust method for synthesizing biaryl and vinyl-substituted benzotriazoles. While specific examples for 6-iodo-1-methyl-1H-benzo[d] acs.orgnih.govresearchgate.nettriazole are not extensively detailed in the provided results, the Suzuki-Miyaura coupling of similar nitrogen-rich heterocycles is well-established. nih.govnih.gov For instance, the coupling of other iodo-triazoles proceeds in good yields using catalysts like Pd(OAc)₂ with a base such as K₂CO₃ in aqueous solvent systems. nih.gov The reaction conditions are generally mild, making it a favored method for late-stage functionalization in complex molecule synthesis. nih.govresearchgate.netnorthwestern.edu
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex, often with a copper co-catalyst. nih.govresearchgate.net This methodology allows for the introduction of alkynyl moieties onto the benzotriazole scaffold, which are valuable handles for further transformations. Catalyst systems can be tailored to control regioselectivity in molecules with multiple reactive sites. rsc.org Copper-free conditions have also been developed to avoid undesirable alkyne homocoupling. nih.gov
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process is a powerful method for vinylation. organic-chemistry.org The reaction typically proceeds with stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org Intramolecular versions of the Heck reaction are particularly useful for constructing new ring systems. nih.govlibretexts.orgresearchgate.net
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Aryl- or Vinyl-substituted Benzotriazole | Mild conditions, high functional group tolerance. nih.govnih.gov |
| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (optional), Amine base | Alkynyl-substituted Benzotriazole | Creates C(sp²)-C(sp) bonds, useful for extending conjugation. researchgate.netnih.gov |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Vinyl-substituted Benzotriazole | Forms substituted alkenes, often with high trans selectivity. wikipedia.orgorganic-chemistry.org |
Beyond C-C bonds, the iodo group can be replaced with various heteroatoms. These reactions, such as the Buchwald-Hartwig amination, expand the chemical space accessible from the 6-iodo-1-methyl-1H-benzo[d] acs.orgnih.govresearchgate.nettriazole precursor. Palladium catalysis is often employed for these transformations, enabling the formation of C-N, C-O, and C-S bonds under relatively mild conditions.
The utility of palladium catalysis extends to the construction of complex, polycyclic systems. researchgate.net Domino or cascade reactions, initiated by the reactivity of the C-I bond, can lead to the formation of multiple bonds and rings in a single operation. nih.gov For example, an initial cross-coupling event can be followed by an intramolecular cyclization, such as an intramolecular Heck reaction, to build fused heterocyclic frameworks. nih.govnih.gov These advanced strategies offer an efficient pathway to novel molecular architectures with potential applications in materials science and medicinal chemistry. organic-chemistry.org
Transformations Involving the Benzotriazole Core
The benzotriazole ring system itself possesses unique reactivity that can be exploited for further functionalization.
While the starting material is already methylated at the N-1 position, the benzotriazole moiety presents opportunities for further functionalization. The synthesis of N-substituted benzotriazoles is a crucial aspect of their chemistry. For instance, the N-methylation of a precursor like (S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-benzotriazole can lead to a mixture of N-1, N-2, and N-3 isomers. nih.gov This highlights the potential for reactions at the other nitrogen atoms of the triazole ring. N-acylbenzotriazoles are also important intermediates, serving as stable and versatile acylating agents for a wide range of nucleophiles. nih.gov
The benzotriazole moiety can act as a scaffold for the construction of fused ring systems. Benzotriazole-assisted aromatic ring annulation is a powerful strategy for synthesizing polysubstituted aromatic compounds like naphthalenes and phenanthrenes. acs.orgnih.gov This typically involves the lithiation of a benzotriazole derivative followed by reaction with an electrophile and subsequent intramolecular cyclization. acs.orgnih.gov Furthermore, denitrogenative annulation reactions of benzotriazoles, often catalyzed by transition metals like palladium or induced photochemically, can lead to ring-opening of the triazole followed by cyclization to form new heterocyclic structures. researchgate.netrsc.org These transformations provide access to diverse and complex polycyclic frameworks. researchgate.net
| Transformation Type | Description | Key Reagents/Conditions | Resulting Structures |
|---|---|---|---|
| N-Alkylation/Functionalization | Introduction of alkyl or functional groups at the nitrogen atoms of the triazole ring. nih.gov | Alkyl halides, Acylating agents. | N-substituted benzotriazole isomers, N-acylbenzotriazoles. nih.govnih.gov |
| Ring Annulation | Building additional rings onto the benzotriazole framework. acs.orgnih.gov | Lithiation (e.g., n-BuLi), electrophiles, acid-induced cyclization. acs.orgnih.gov | Polysubstituted naphthalenes, phenanthrenes. acs.orgnih.gov |
| Denitrogenative Annulation | Ring-opening of the triazole with loss of N₂ followed by cyclization. researchgate.netrsc.org | Palladium catalysts, photolysis. researchgate.netrsc.org | Diverse polycyclic indole (B1671886) and carbazole (B46965) scaffolds. researchgate.net |
Role as a Ligand in Coordination Chemistry
1-Methylbenzotriazole (B83409) and its derivatives typically act as monodentate ligands, coordinating to metal centers through the N3 atom of the triazole ring. researchgate.net This coordination mode is the most commonly observed. researchgate.net In rarer instances, 1-methylbenzotriazole can adopt a bidentate bridging coordination mode, linking two metal centers. researchgate.net The presence of a substituent on the benzene (B151609) ring, such as the iodo group at the 6-position, is not expected to fundamentally alter these primary coordination modes. However, the electronic and steric properties of the iodo group could potentially influence the ligand's binding affinity and the stability of the resulting metal complexes. The electron-withdrawing nature of the iodine atom may slightly decrease the basicity of the N3 donor atom, which could in turn affect the strength of the metal-ligand bond.
The synthesis of metal complexes involving 1-methylbenzotriazole derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.com Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. nih.govekb.eg
While no specific crystal structures of metal complexes with 6-Iodo-1-methyl-1H-benzo[d] researchgate.netmdpi.combldpharm.comtriazole are reported in the available literature, it is anticipated that they would exhibit coordination geometries similar to those of unsubstituted 1-methylbenzotriazole complexes. For example, octahedral and tetrahedral geometries are common for complexes of 1-methylbenzotriazole with transition metals like cobalt(II) and nickel(II). mdpi.com The presence of the bulky iodo group might introduce some steric hindrance, potentially influencing the packing of the molecules in the crystal lattice.
Interactive Data Table: Expected Coordination Geometries of Metal Complexes with 1-Methylbenzotriazole Derivatives
| Metal Ion | Typical Coordination Geometry |
| Co(II) | Tetrahedral, Octahedral |
| Ni(II) | Octahedral |
| Cu(II) | Square Planar, Distorted Octahedral |
| Zn(II) | Tetrahedral |
| Pd(II) | Square Planar |
The electronic properties of metal-benzotriazole complexes are influenced by the nature of both the metal ion and the benzotriazole ligand. The introduction of an iodo substituent at the 6-position of 1-methylbenzotriazole could modulate the electronic properties of the resulting metal complexes. The heavy iodine atom could potentially introduce spin-orbit coupling effects, which might influence the photophysical properties of the complexes, such as their luminescence. hbku.edu.qa
Furthermore, the electron-withdrawing character of the iodo group could affect the ligand field strength, which in turn would impact the d-orbital splitting of the metal center and, consequently, the electronic spectra and magnetic properties of the complex. nih.gov However, without experimental data for complexes of 6-Iodo-1-methyl-1H-benzo[d] researchgate.netmdpi.combldpharm.comtriazole, these projections remain speculative.
Computational and Theoretical Studies of 6 Iodo 1 Methyl 1h Benzo D 1 2 3 Triazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For benzotriazole (B28993) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, provide reliable data on various molecular parameters. researchgate.net
The electronic behavior of 6-Iodo-1-methyl-1H-benzo[d] researchgate.netresearchgate.nettriazole is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net
In substituted benzotriazoles, the energies of these orbitals are influenced by the nature and position of the substituents. researchgate.net An electron-donating group, such as the methyl group at the N1 position, generally increases the HOMO energy level, enhancing the molecule's electron-donating capability. Conversely, an electron-withdrawing group like iodine at the C6 position is expected to lower both HOMO and LUMO energy levels. The interplay of these two substituents determines the final electronic characteristics and reactivity of the molecule.
The analysis of frontier orbitals helps in understanding the local reactivity of the molecule, identifying potential sites for nucleophilic and electrophilic attack. nih.govresearchgate.net For benzotriazole derivatives, the HOMO is often distributed over the benzene (B151609) ring and the triazole system, while the LUMO is also typically delocalized across the bicyclic structure.
Table 1: Representative Frontier Orbital Energies for Substituted Benzotriazoles (Illustrative) This table provides illustrative data based on calculations for related benzotriazole derivatives to demonstrate typical energy ranges. Specific values for 6-Iodo-1-methyl-1H-benzo[d] researchgate.netresearchgate.nettriazole would require dedicated calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzotriazole | -6.5 | -0.5 | 6.0 |
| 1-Methylbenzotriazole (B83409) | -6.2 | -0.4 | 5.8 |
| 5-Chlorobenzotriazole | -6.7 | -0.8 | 5.9 |
Data are hypothetical and based on general trends observed in computational studies of substituted benzotriazoles.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack.
For 6-Iodo-1-methyl-1H-benzo[d] researchgate.netresearchgate.nettriazole, the nitrogen atoms of the triazole ring are expected to be regions of high negative potential, making them potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atoms of the methyl group and the benzene ring would exhibit positive potential. The iodine atom, being highly electronegative, will create a region of negative potential around it, while also influencing the charge distribution across the aromatic ring through its inductive and resonance effects.
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, have proven effective in predicting NMR chemical shifts (¹H and ¹³C) for benzotriazole derivatives. researchgate.netresearchgate.net These theoretical calculations provide a powerful means to assign experimental spectra and to understand how substituents influence the magnetic environment of different nuclei. nih.gov
For 6-Iodo-1-methyl-1H-benzo[d] researchgate.netresearchgate.nettriazole, the predicted chemical shifts would be influenced by:
The Methyl Group: The N1-methyl group's protons would appear as a singlet in the ¹H NMR spectrum, typically in the range of 4.0-4.5 ppm. Its carbon would resonate in the ¹³C NMR spectrum.
The Iodine Atom: The C6-iodo substituent would cause a significant downfield shift for the carbon atom it is attached to (C6) due to the heavy atom effect. It would also influence the chemical shifts of the adjacent protons and carbons (H5, H7, C5, C7a) through its electronic effects.
The Benzotriazole Core: The aromatic protons (H4, H5, H7) would show distinct signals in the aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm). chemicalbook.com The carbon atoms of the fused rings would have characteristic shifts in the ¹³C NMR spectrum. spectrabase.com
Comparisons between calculated and experimental spectra for related benzotriazoles have shown good correlation, validating the accuracy of the theoretical models. researchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for a Model Compound (1-Methylbenzotriazole) (Illustrative) This table shows representative calculated values to illustrate the output of GIAO calculations. Values for the iodo-substituted target compound would differ.
| Proton | Calculated δ (ppm) | Experimental δ (ppm) |
| H4 | 7.95 | 8.01 |
| H5 | 7.38 | 7.45 |
| H6 | 7.29 | 7.35 |
| H7 | 7.55 | 7.60 |
| CH₃ | 4.25 | 4.30 |
Data adapted from studies on 1-substituted benzotriazoles for illustrative purposes. researchgate.net
Tautomerism and Aromaticity within the Benzotriazole System
Benzotriazole can exist in two tautomeric forms: the asymmetric 1H-tautomer and the symmetric 2H-tautomer. For N-substituted derivatives, this tautomerism is blocked. However, in the parent and C-substituted systems, the 1H-tautomer is generally found to be more stable in both the solid state and in solution. researchgate.net In the case of 6-Iodo-1-methyl-1H-benzo[d] researchgate.netresearchgate.nettriazole, the methyl group is fixed at the N1 position, preventing tautomerization involving the triazole ring protons.
Aromaticity is a key feature of the benzotriazole system, contributing to its stability. Computational studies can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). These calculations confirm the aromatic character of both the benzene and triazole rings within the fused system. The introduction of substituents like iodine and methyl can subtly modulate the degree of aromaticity by altering the electron distribution within the rings.
Theoretical Studies of Reaction Mechanisms and Transition States in Synthesis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic compounds. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.
Computational Modeling of Molecular Interactions
The non-covalent interactions of 6-Iodo-1-methyl-1H-benzo[d] researchgate.netresearchgate.nettriazole with other molecules or surfaces are crucial for many of its potential applications, for example, in materials science or medicinal chemistry. Computational modeling can simulate these interactions, providing insights into binding affinities and geometries.
Methods like molecular docking and molecular dynamics (MD) simulations are used to study how the molecule might interact with a biological target, such as an enzyme's active site. nih.gov These models can predict binding modes and estimate binding energies. Key interactions would likely involve:
Hydrogen Bonding: The electron-rich nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.
Halogen Bonding: The iodine atom at the C6 position can act as a halogen bond donor, interacting with nucleophilic sites on other molecules.
π-π Stacking: The aromatic benzotriazole ring system can engage in π-π stacking interactions with other aromatic systems.
Hydrophobic Interactions: The methyl group and the benzene ring contribute to the molecule's hydrophobic character, favoring interactions with nonpolar environments.
These computational approaches are essential for the rational design of new materials and therapeutic agents based on the 6-Iodo-1-methyl-1H-benzo[d] researchgate.netresearchgate.nettriazole scaffold.
Non-Covalent Interactions
Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For 6-Iodo-1-methyl-1H-benzo[d] figshare.comnih.govresearchgate.nettriazole, several types of non-covalent interactions are computationally predicted to be significant. The presence of a halogen atom, an aromatic system, and a triazole ring creates opportunities for a diverse range of weak interactions.
Detailed research findings indicate that halogenated heterocyclic compounds frequently participate in halogen bonding. semanticscholar.org In the case of 6-Iodo-1-methyl-1H-benzo[d] figshare.comnih.govresearchgate.nettriazole, the iodine atom can act as a halogen bond donor, interacting with Lewis bases. This interaction is directional and plays a role in the formation of stable molecular assemblies. researchgate.net
Furthermore, the fused aromatic system of the benzotriazole core facilitates π-π stacking interactions. These interactions, where the π-orbitals of adjacent aromatic rings overlap, are crucial for the stability of crystal structures and molecular aggregates. The methyl group on the triazole ring can participate in weaker C-H•••π interactions. In addition to these, other weak non-covalent contacts such as lone pair•••π and C-H•••N hydrogen bonds contribute to forming supramolecular structures. researchgate.net Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are instrumental in characterizing and quantifying these weak intermolecular forces. researchgate.net
| Interaction Type | Description | Typical Energy Range (kJ/mol) |
|---|---|---|
| Halogen Bonding (C-I•••N/O) | An attractive interaction between the electrophilic region of the iodine atom and a nucleophilic site (e.g., nitrogen or oxygen atom of a neighboring molecule). | 5 - 40 |
| π-π Stacking | Attractive interaction between the aromatic rings of two neighboring benzotriazole molecules. | 0 - 50 |
| C-H•••π Interactions | Interaction of a C-H bond (e.g., from the methyl group) with the π-system of an adjacent aromatic ring. | 1 - 10 |
| Hydrogen Bonding (C-H•••N) | Weak hydrogen bonds involving aromatic C-H or methyl C-H donors and the nitrogen atoms of the triazole ring as acceptors. | 2 - 20 |
Adsorption Mechanisms on Surfaces (e.g., Corrosion Inhibition Studies)
Benzotriazole and its derivatives are well-known corrosion inhibitors for various metals, particularly copper and its alloys. st-andrews.ac.uk Computational studies are essential for elucidating the adsorption mechanism of these inhibitor molecules on metal surfaces, which is the basis for their protective action. The adsorption of 6-Iodo-1-methyl-1H-benzo[d] figshare.comnih.govresearchgate.nettriazole is expected to involve a combination of physical (physisorption) and chemical (chemisorption) interactions. figshare.com
Theoretical computations suggest that the adsorption process is facilitated by the presence of heteroatoms (nitrogen) and the π-electrons of the aromatic system. figshare.com The molecule can adsorb onto a metal surface through several modes:
Interaction via Nitrogen Lone Pairs: The nitrogen atoms of the triazole ring possess lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, forming a coordinate bond (chemisorption).
Interaction via π-Electrons: The delocalized π-electrons of the benzotriazole ring can interact with the metal surface, leading to adsorption. For some metals, this can involve π-d hybridization.
Electrostatic Interactions: In acidic media, the triazole molecule can become protonated. The resulting cation can then be electrostatically attracted to a negatively charged metal surface (physisorption).
The orientation of the adsorbed molecule—either parallel or perpendicular to the surface—depends on factors like coverage and the chemical environment. st-andrews.ac.uk At low concentrations, a flat-lying orientation maximizing π-system interaction might be favored, while at higher concentrations, a more vertical orientation may occur to accommodate more molecules, forming a dense protective layer. st-andrews.ac.uk Molecular dynamics simulations and quantum chemical calculations are used to determine the preferred adsorption sites, adsorption energies, and the nature of the inhibitor-surface bond. figshare.com
| Factor | Role in Adsorption and Corrosion Inhibition |
|---|---|
| Nitrogen Heteroatoms | Act as active centers for chemisorption by donating lone-pair electrons to the vacant d-orbitals of the metal. |
| Aromatic π-System | Contributes to adsorption through π-metal interactions, enhancing surface coverage. |
| Substituents (Iodo and Methyl) | Modify the electron density distribution of the molecule, potentially influencing the strength of adsorption and the stability of the protective film. |
| Adsorption Energy | A calculated value indicating the stability of the inhibitor on the metal surface. Higher negative values suggest stronger and more spontaneous adsorption. |
| Surface Coverage | The extent to which the metal surface is covered by inhibitor molecules, which is directly related to inhibition efficiency. |
In Silico Prediction of Chemical Reactivity and Regioselectivity
In silico methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and regioselectivity of molecules. nih.govmdpi.com By calculating various quantum chemical parameters, researchers can gain insights into the molecule's stability, electron-donating or -accepting abilities, and the most probable sites for electrophilic or nucleophilic attack. nih.govresearchgate.net
The reactivity of 6-Iodo-1-methyl-1H-benzo[d] figshare.comnih.govresearchgate.nettriazole can be analyzed using Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. A high EHOMO value indicates a greater tendency to donate electrons, while a low ELUMO value suggests a higher affinity for accepting electrons. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
From these FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a theoretical basis for understanding how the molecule will behave in a chemical reaction. For instance, the distribution of the HOMO and LUMO across the molecule can help predict the regioselectivity of reactions. Regions with a high HOMO density are likely sites for electrophilic attack, whereas regions with a high LUMO density are susceptible to nucleophilic attack.
| Descriptor | Formula | Significance |
|---|---|---|
| Energy of HOMO (EHOMO) | - | Indicates the ability to donate electrons. Higher values correlate with better electron-donating capacity. |
| Energy of LUMO (ELUMO) | - | Indicates the ability to accept electrons. Lower values correlate with better electron-accepting capacity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A measure of chemical reactivity and stability. A larger gap suggests higher stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Hard molecules have a large energy gap. nih.gov |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more polarizable and reactive. nih.gov |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | A global index of electrophilic character. nih.gov |
Applications in Advanced Chemical Research and Materials Science
As a Versatile Building Block in Complex Organic Synthesis
The utility of 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole as a building block in organic synthesis stems from the reactivity of the carbon-iodine bond. This bond is amenable to the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of intricate molecular architectures.
Synthesis of Privileged Heterocyclic Scaffolds
Privileged heterocyclic scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 1,2,3-triazole nucleus itself is a key component in a variety of biologically active compounds. researchgate.netnih.govnih.gov The functionalization of the benzotriazole (B28993) core through the iodo-group allows for the synthesis of novel and complex heterocyclic systems with potential applications in drug discovery. mdpi.commdpi.comnih.gov
The iodo-substituent on the 6-position of the 1-methyl-1H-benzotriazole core can be readily transformed through various cross-coupling reactions to introduce a wide range of substituents. This versatility is crucial for creating libraries of compounds for biological screening. For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, while the Sonogashira coupling allows for the introduction of alkynyl moieties. These reactions are fundamental in the construction of complex drug-like molecules. nih.gov
Below is a table summarizing the potential of 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole in the synthesis of privileged heterocyclic scaffolds via common cross-coupling reactions.
| Cross-Coupling Reaction | Reagent | Resulting Scaffold | Potential Biological Relevance |
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | 6-Aryl/Heteroaryl-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole | Anticancer, Antiviral, Antibacterial |
| Sonogashira | Terminal alkyne | 6-Alkynyl-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole | Enzyme inhibitors, Receptor antagonists |
| Buchwald-Hartwig | Amine | 6-Amino-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole | CNS agents, Kinase inhibitors |
| Heck | Alkene | 6-Alkenyl-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole | Natural product analogs, Agrochemicals |
Development of Novel Synthetic Strategies
The reactivity of the C-I bond in 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole also contributes to the development of new synthetic methodologies. The benzotriazole group can act as a leaving group or a directing group in various transformations, enabling regioselective functionalization of molecules. The strategic placement of the iodo-group allows for sequential and site-selective cross-coupling reactions, providing a pathway to highly functionalized and complex molecules that would be challenging to synthesize through other methods.
The development of efficient and selective methods for the functionalization of the benzotriazole core is an active area of research. The use of palladium-catalyzed reactions has become a cornerstone of modern organic synthesis, and substrates like 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole are ideal for exploring the scope and limitations of these powerful transformations.
Contributions to Materials Science
The unique electronic properties of the benzotriazole ring system, combined with the synthetic versatility offered by the iodo-substituent, make 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole an attractive precursor for the development of advanced organic materials.
Precursor for Organic Semiconductors and Optoelectronic Materials
Benzotriazole derivatives have been investigated for their potential as organic semiconductors. tohoku.ac.jp The electron-deficient nature of the triazole ring makes it a suitable component in donor-acceptor type architectures, which are commonly employed in organic electronic materials. By coupling 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole with various electron-donating moieties via Sonogashira or Suzuki reactions, it is possible to synthesize a range of conjugated molecules with tailored electronic and optical properties. scielo.org.mx
These materials can be designed to have specific energy levels (HOMO and LUMO) and band gaps, which are critical parameters for their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the molecular structure through the iodo-group allows for the fine-tuning of these properties.
Integration into Conjugated Polymer Systems
Conjugated polymers are a class of organic materials that possess alternating single and double bonds along their backbone, leading to delocalized π-electron systems and interesting electronic and optical properties. Benzotriazole units have been incorporated into the main chain of conjugated polymers to modulate their electronic characteristics. mdpi.comresearchgate.netnih.gov
6-Iodo-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole can serve as a monomer in polymerization reactions. For example, through Suzuki or Stille polycondensation reactions, it can be copolymerized with other aromatic or heteroaromatic monomers to create novel conjugated polymers. rsc.orgresearchgate.net The properties of the resulting polymers, such as their solubility, processability, and charge-carrier mobility, can be influenced by the choice of comonomer and the nature of the substituents.
The table below illustrates the potential of 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole in the synthesis of conjugated polymers.
| Polymerization Method | Comonomer | Resulting Polymer | Potential Application |
| Suzuki Polycondensation | Aromatic/Heteroaromatic diboronic acid or ester | Poly(1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole-alt-arylene/heteroarylene) | Organic Field-Effect Transistors (OFETs) |
| Stille Polycondensation | Aromatic/Heteroaromatic distannane | Poly(1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole-alt-arylene/heteroarylene) | Organic Photovoltaics (OPVs) |
| Sonogashira Polycondensation | Diethynyl aromatic/heteroaromatic | Poly(1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole-alt-aryleneethynylene) | Organic Light-Emitting Diodes (OLEDs) |
Advanced Organic Materials for Specific Chemical Functions
Beyond electronic applications, the benzotriazole moiety is known for its ability to coordinate with metal ions and its use as a corrosion inhibitor. mdpi.comresearchgate.net The functionalization of 6-Iodo-1-methyl-1H-benzo[d] bldpharm.comscielo.org.mxrsc.orgtriazole allows for the incorporation of this unit into larger molecular systems or onto surfaces to impart specific chemical functions. For example, it could be used to create sensors for metal ions or to develop new anticorrosion coatings. The versatility of the iodo-group enables the attachment of the benzotriazole unit to a wide variety of substrates, including polymers, nanoparticles, and surfaces.
No Publicly Available Research Found on the Specific Applications of 6-Iodo-1-methyl-1H-benzo[d] cymitquimica.comnih.govtriazole
Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the applications of the chemical compound 6-Iodo-1-methyl-1H-benzo[d] cymitquimica.comnih.govtriazole in the fields of advanced chemical research and materials science as outlined.
The requested article was to be structured around the compound's role in catalysis—including ligand design for homogeneous catalysis, the development of heterogeneous catalytic systems, and organocatalytic applications—as well as its use in developing chemical probes and radiolabeling applications, specifically leveraging the iodo group for radioisotope incorporation.
However, there is no specific mention or detailed study of "6-Iodo-1-methyl-1H-benzo[d] cymitquimica.comnih.govtriazole" in the context of:
Ligand Design: No literature was found describing its synthesis and use as a ligand in homogeneous catalysis.
Heterogeneous Catalysis: There are no reports on its incorporation into solid supports or its use in heterogeneous catalytic systems.
Organocatalysis: Its potential as an organocatalyst has not been described in the available literature.
Radiolabeling and Chemical Probes: No studies were identified that detail the strategic use of its iodo group for incorporating radioisotopes like ¹²⁵I or its development as a chemical tool for analytical and imaging research.
This lack of information suggests that the specific applications of 6-Iodo-1-methyl-1H-benzo[d] cymitquimica.comnih.govtriazole in these advanced research areas may not yet be explored or publicly documented. Therefore, it is not possible to generate the requested scientific article based on currently available information.
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Synthetic Routes
The conventional synthesis of substituted benzotriazoles often relies on multi-step sequences that can be time-consuming and generate significant waste. The future of synthesizing 6-Iodo-1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole will likely see a shift towards more elegant and efficient "unconventional" routes.
One promising avenue is the application of photoredox catalysis , which utilizes visible light to initiate chemical transformations under mild conditions. nih.gov This approach could enable the direct C-H functionalization of the 1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole precursor, allowing for the regioselective introduction of the iodine atom at the 6-position. nih.gov Such a method would be a significant improvement over traditional electrophilic aromatic substitution or Sandmeyer reactions, which often require harsh conditions and can lead to mixtures of isomers. Photocatalytic methods are also being explored for the construction of the benzotriazole (B28993) ring itself, offering novel pathways to the core structure. nih.govrsc.org
Another area of intense research is the use of transition-metal-catalyzed C-H activation . Methodologies that allow for the direct conversion of a C-H bond to a C-I bond on the benzene (B151609) ring of the benzotriazole scaffold would be highly sought after. This would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and improving atom economy.
Discovery of Novel Reactivity Patterns
The iodo-substituent at the 6-position of 6-Iodo-1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole serves as a versatile handle for a wide array of chemical transformations, particularly in the realm of cross-coupling reactions . While the application of classic reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations can be anticipated, future research will likely focus on discovering novel and more efficient coupling partners and catalytic systems. nih.govnih.govrsc.orgnih.govmdpi.com
For instance, the development of catalyst systems that are more tolerant of the triazole moiety and allow for coupling reactions under milder conditions will be a key area of investigation. This could involve the use of advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) complexes that enhance the activity and stability of the palladium or copper catalysts. nih.gov
Furthermore, the exploration of photocatalytic and electrochemical methods for the functionalization of the C-I bond could unveil new reactivity patterns. These methods can generate highly reactive radical intermediates under gentle conditions, potentially leading to transformations that are not accessible through traditional thermal methods. mdpi.com
Integration with Advanced Flow Chemistry and Automation Techniques
The synthesis and derivatization of 6-Iodo-1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole are well-suited for integration with flow chemistry and automated synthesis platforms . rsc.orgnih.govspringerprofessional.dedurham.ac.uk Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. sci-hub.se
For the synthesis of 6-Iodo-1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole, a multi-step flow process could be envisioned where the formation of the benzotriazole ring, methylation, and subsequent iodination are performed sequentially in a single, continuous operation. This would significantly reduce manual handling and purification steps, leading to a more efficient and reproducible process. researchgate.net
Furthermore, the use of automated synthesis platforms equipped with robotic liquid handlers and purification systems could accelerate the exploration of the chemical space around the 6-Iodo-1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole scaffold. durham.ac.uk These platforms can be programmed to perform a large number of reactions in parallel, enabling the rapid generation of libraries of derivatives for screening in various applications.
| Technology | Potential Application to 6-Iodo-1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole | Anticipated Advantages |
| Flow Chemistry | Continuous synthesis of the core structure and its derivatives. | Enhanced safety, improved scalability, better process control. rsc.orgsci-hub.se |
| Automated Synthesis | High-throughput synthesis of derivative libraries for screening. | Increased efficiency, rapid exploration of chemical space. durham.ac.uk |
| Photoredox Catalysis | Direct C-H iodination and novel cross-coupling reactions. | Mild reaction conditions, unique reactivity. nih.govrsc.org |
Development of Supramolecular Assemblies Incorporating the Benzotriazole Scaffold
The presence of an iodine atom on the benzotriazole ring opens up exciting possibilities in the field of supramolecular chemistry . The iodine atom can act as a halogen bond donor , a highly directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state and in solution. researchgate.netnih.gov
Future research could focus on designing and synthesizing derivatives of 6-Iodo-1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole that can form well-defined supramolecular structures, such as one-dimensional chains, two-dimensional networks, or discrete molecular cages. mdpi.com This could be achieved by introducing complementary halogen bond acceptors or other non-covalent interaction motifs into the molecular structure. The ability to control the solid-state packing of these molecules could have implications for the development of new materials with tailored optical or electronic properties.
Harnessing Computational Methods for De Novo Design and Optimization of 6-Iodo-1-methyl-1H-benzo[d]nih.govnih.govmdpi.comtriazole Derivatives
Computational chemistry is expected to play an increasingly important role in the design and optimization of derivatives of 6-Iodo-1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole. ijpsjournal.comnih.gov Methods such as Density Functional Theory (DFT) can be used to predict the reactivity of the molecule, guiding the selection of appropriate reaction conditions for its further functionalization.
Moreover, de novo design algorithms can be employed to generate novel molecular structures based on the 6-Iodo-1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole scaffold that are predicted to have specific biological activities or material properties. nih.gov These computational approaches can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. For example, in the context of drug discovery, these methods could be used to design potent and selective enzyme inhibitors. mdpi.comnih.gov
| Computational Method | Application to 6-Iodo-1-methyl-1H-benzo[d] nih.govnih.govmdpi.comtriazole Derivatives | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. | Rational guidance for synthetic efforts and structural characterization. |
| Molecular Docking | In silico screening for potential biological targets. | Identification of promising candidates for drug discovery. nih.gov |
| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of new functional molecules. nih.gov |
Q & A
Q. How do structural modifications (e.g., halogen substitution) impact the biological and physical properties of benzotriazoles?
- Methodological Answer :
- Halogen Bonding : Iodo groups enhance lipophilicity and DNA intercalation potential, as seen in anticancer agents .
- Electronic Effects : Electron-withdrawing substituents (e.g., -NO2) increase oxidative stability but may reduce solubility .
- Comparative SAR Studies : Synthesize fluoro/bromo analogs and compare bioactivity to isolate halogen-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
